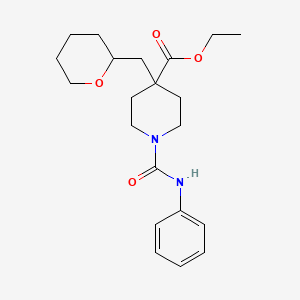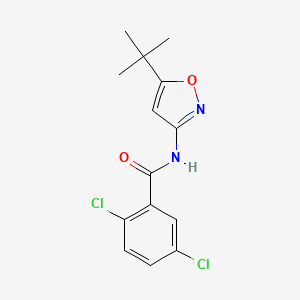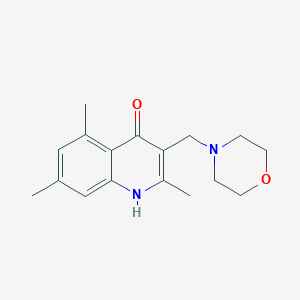![molecular formula C10H17N3O3S B4697457 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine](/img/structure/B4697457.png)
4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine
Übersicht
Beschreibung
4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine (TMSM) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TMSM is a sulfonyl-containing morpholine derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine is not fully understood. However, it has been reported to inhibit the activity of carbonic anhydrase IX by binding to its active site. 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine has also been shown to inhibit the activity of cyclooxygenase-2 by binding to its active site.
Biochemical and Physiological Effects:
4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine inhibits the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine has also been shown to inhibit the activity of carbonic anhydrase IX, which is involved in the regulation of pH in cancer cells. In addition, 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine has been reported to exhibit anti-inflammatory activity by inhibiting the activity of cyclooxygenase-2.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine is also stable under various conditions and can be stored for extended periods. However, 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine research. One potential area of research is the development of 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine-based drugs for the treatment of cancer and inflammation. Another area of research is the development of 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine-based imaging agents for the diagnosis of cancer. In addition, further studies are needed to fully understand the mechanism of action of 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine and its potential applications in various fields.
Conclusion:
In conclusion, 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine has been synthesized using various methods and has been extensively studied for its potential applications in medicinal chemistry. 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine has been reported to exhibit antitumor and anti-inflammatory activity by inhibiting the activity of carbonic anhydrase IX and cyclooxygenase-2, respectively. 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine has several advantages for lab experiments, but its mechanism of action is not fully understood. There are several future directions for 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine research, including the development of 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine-based drugs and imaging agents.
Wissenschaftliche Forschungsanwendungen
4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine has been reported to exhibit antitumor activity against various cancer cell lines. 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine has also been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer. In addition, 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine has been reported to exhibit anti-inflammatory activity by inhibiting the activity of cyclooxygenase-2.
Eigenschaften
IUPAC Name |
4-(1,3,5-trimethylpyrazol-4-yl)sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3S/c1-8-10(9(2)12(3)11-8)17(14,15)13-4-6-16-7-5-13/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYWFEZWDJNFIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(9H-fluoren-2-ylamino)carbonothioyl]-3-methoxy-2-naphthamide](/img/structure/B4697382.png)
![N-cyclopropyl-3-{4-[(dimethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4697388.png)
![N,N-diethyl-1-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B4697393.png)
![2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-isopropylhydrazinecarbothioamide](/img/structure/B4697395.png)
![4-[(allylamino)sulfonyl]-N-(2-methoxyethyl)benzamide](/img/structure/B4697414.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3,4-trifluorobenzamide](/img/structure/B4697415.png)

![4-[4-(1-adamantyl)-1-piperazinyl]-4-oxobutanoic acid](/img/structure/B4697418.png)
![N-butyl-6-cyclopropyl-3-methyl-N-1,3-thiazol-2-ylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4697426.png)


![N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4697443.png)
![methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4697458.png)
![1-(4-methylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4697468.png)